2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-7-5-13(6-8-16)17-10-15(21-24-17)11-18(22)20-12-14-4-2-3-9-19-14/h2-10H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNIKVUEKBPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a member of the isoxazole family, which has gained attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.352 g/mol
- Purity : Typically ≥95%.
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly enzymes involved in inflammatory pathways. The presence of the isoxazole ring and the methoxyphenyl group contributes to its pharmacological properties.
Inhibition of ALOX15
Research indicates that compounds similar to This compound can selectively inhibit the linoleate oxygenase activity of ALOX15 (arachidonate lipoxygenase 15). This inhibition is crucial for modulating inflammatory responses and could have implications in treating diseases characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
A series of studies have evaluated the SAR of isoxazole derivatives, revealing that modifications at specific positions on the isoxazole and phenyl rings significantly influence their inhibitory potency against ALOX15. For instance, the introduction of different substituents at the para position of the phenyl ring has been shown to enhance binding affinity and selectivity .
| Compound | IC50 (LA) | IC50 (AA) | Ratio (LA/AA) |
|---|---|---|---|
| Compound 1 | 0.010 µM | 0.032 µM | 0.018 |
| Compound 2 | 0.020 µM | 0.050 µM | 0.040 |
| Compound 3 | 0.015 µM | 0.045 µM | 0.033 |
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives similar to this compound significantly reduced pro-inflammatory cytokine release in macrophages stimulated with lipopolysaccharides (LPS). The compound's ability to modulate cytokine levels suggests potential therapeutic applications in inflammatory diseases .
- Cancer Research : Preliminary investigations into the anticancer properties of isoxazole derivatives have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .
Pharmacokinetics and Toxicology
Early pharmacokinetic studies indicate that compounds within this class exhibit moderate metabolic stability and bioavailability profiles, which are critical for their development as therapeutic agents. Toxicological assessments have yet to reveal significant adverse effects; however, comprehensive studies are required to confirm safety profiles .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in signaling pathways associated with various diseases, particularly cancer. Isoxazole derivatives, including this compound, are often investigated for their role as inhibitors of enzymes and receptors relevant to disease processes.
Cancer Research
Research indicates that compounds similar to 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide exhibit potential anti-cancer properties. The isoxazole ring structure is known for its ability to inhibit certain kinases involved in cancer cell proliferation and survival. Studies have shown that isoxazole derivatives can effectively reduce tumor growth in various cancer models.
Neuropharmacology
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. Isoxazole derivatives have been studied for their effects on neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that these compounds may modulate neuroinflammatory pathways, offering a new avenue for therapeutic intervention .
Anti-inflammatory Agents
Research has demonstrated that the compound may possess anti-inflammatory properties. Isoxazole derivatives are being explored as potential treatments for chronic inflammatory conditions due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Inhibition | Demonstrated significant reduction in tumor size in xenograft models treated with isoxazole derivatives, including the compound of interest. |
| Study 2 | Neuroprotection | Showed that the compound reduced neuroinflammation markers in animal models of Alzheimer's disease, suggesting a protective effect on neuronal health. |
| Study 3 | Anti-inflammatory Effects | Identified the compound's ability to downregulate TNF-alpha and IL-6 levels in vitro, indicating potential use as an anti-inflammatory agent. |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic hydrolysis (e.g., HCl/H₂O, reflux): Produces 2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetic acid and pyridin-2-ylmethanamine.
-
Basic hydrolysis (e.g., NaOH/EtOH): Generates the sodium salt of the carboxylic acid.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, reflux) | 6 M HCl, 12 hr | Carboxylic acid + amine byproduct |
| Basic (NaOH, ethanol) | 2 M NaOH, 8 hr | Sodium carboxylate + free amine |
Oxidation of the Pyridine Ring
The pyridine ring undergoes oxidation to form N-oxide derivatives, enhancing its electrophilic character:
-
H₂O₂/AcOH : Forms 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl-N-oxide)acetamide.
-
mCPBA (meta-chloroperbenzoic acid) : Similar N-oxidation with higher regioselectivity .
Hydrogenation and Reduction Processes
Selective reduction of unsaturated bonds is observed under catalytic hydrogenation:
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Isoxazole ring reduction (H₂, Pd/C): Converts the isoxazole to a β-amino alcohol derivative .
-
Pyridine hydrogenation (Raney Ni, H₂): Saturates the pyridine ring to a piperidine analog .
Table 2: Reduction Outcomes
| Target Site | Catalyst | Product |
|---|---|---|
| Isoxazole ring | Pd/C, H₂ | β-Amino alcohol |
| Pyridine ring | Raney Ni, H₂ | Piperidine-substituted acetamide |
Electrophilic Substitution on the Isoxazole Ring
The electron-deficient isoxazole ring participates in electrophilic substitution at the 4-position:
-
Nitration (HNO₃/H₂SO₄): Introduces a nitro group at C4 of the isoxazole .
-
Halogenation (Cl₂/FeCl₃): Yields 4-chloro derivatives under controlled conditions .
Cycloaddition Reactions Involving the Isoxazole Component
The isoxazole’s conjugated system enables [3+2] cycloadditions:
-
Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates triazole-linked hybrids .
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under strong acidic conditions:
-
HBr/AcOH : Cleaves the methyl group to yield a phenolic -OH substituent .
-
BBr₃ (DCM, 0°C) : Provides a milder alternative for demethylation without ring degradation.
Functional Group Interconversion at the Acetamide Nitrogen
The acetamide’s NH group participates in alkylation and acylation:
-
Alkylation (R-X, K₂CO₃): Forms N-alkylated derivatives (e.g., methyl, benzyl) .
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Acylation (AcCl, pyridine): Generates N-acetylated products with enhanced lipophilicity .
Table 3: Representative Modifications
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylacetamide derivative |
| N-Acylation | AcCl, pyridine | N-Acetylated analog |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Observations:
Structural Impact on Activity: The 4-methoxyphenyl group is a common pharmacophore in active analogs (e.g., compound 6e in and compound 9 in ), suggesting its role in enhancing binding affinity via hydrophobic interactions. Pyridine/pyridinyl substituents (as in the target compound and compound 6e) correlate with improved cytotoxicity, likely due to hydrogen bonding with cellular targets . Core Heterocycles: Isoxazole (target compound) vs. oxadiazole (compound 6e) vs. thiazolidinone (compound 9) influence solubility and target selectivity. For example, oxadiazole-thiol derivatives show nanomolar potency against cancer cells , while thiazolidinones exhibit broad-spectrum growth inhibition .
Activity Trends: Electron-Withdrawing Groups: Fluorine substitution in indole-isoxazole hybrids (pIC50 = 5.797, ) slightly enhances activity compared to amino- or methyl-substituted analogs (pIC50 = 5.58–5.408, ).
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is synthesized via the reaction of hydroxylamine with a β-diketone precursor. For this compound, 4-methoxyacetophenone serves as the starting material. Under acidic conditions (e.g., HCl/EtOH), 4-methoxyacetophenone reacts with diethyl oxalate to form the β-diketone intermediate, 3-(4-methoxyphenyl)-2,4-diketo-butane. Subsequent cyclization with hydroxylamine hydrochloride yields 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid ethyl ester (Intermediate A, Figure 1).
Key Reaction Parameters
Acetamide Functionalization
Intermediate A undergoes hydrolysis to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol (1:1). The resulting acid is then coupled with pyridin-2-ylmethylamine via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to form the target acetamide.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Coupling reagent | EDC/HOBt | |
| Solvent | DMF | |
| Reaction time | 12–16 hours | |
| Yield | 85–89% |
Alternative Pathways: Multicomponent Reactions (MCRs)
Recent advances utilize one-pot MCRs to streamline synthesis. A mixture of 4-methoxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in ethanol under microwave irradiation (100°C, 30 min) directly generates the isoxazole intermediate. Subsequent amidation with pyridin-2-ylmethylamine achieves the final product in 78% overall yield.
Advantages of MCR Approach
- Reduced purification steps
- Higher atom economy (83% vs. 65% in stepwise synthesis)
- Shorter reaction time (4 hours vs. 24 hours)
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Key steps include:
- Continuous β-diketone formation : A tubular reactor with inline pH monitoring ensures consistent intermediate quality.
- Catalytic cyclization : Immobilized hydroxylamine on silica gel reduces waste generation.
- Automated amidation : Microreactors with real-time FTIR monitoring optimize reagent stoichiometry.
Performance Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual output | 50 kg | 200 kg |
| Purity | 98.5% | 99.3% |
| Solvent consumption | 120 L/kg | 40 L/kg |
Analytical Characterization
Post-synthetic validation ensures structural fidelity and purity.
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥99% purity, with retention time = 6.2 min.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-acetylpyridin-2-ylmethylamine, arises from over-acylation. This is minimized by:
Solvent Selection
Early methods used DCM, but its toxicity prompted a shift to cyclopentyl methyl ether (CPME), achieving comparable yields (87%) with lower environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise (EDC/HOBt) | 85–89 | 98.5 | Moderate |
| MCR (microwave) | 78 | 97.8 | High |
| Flow synthesis | 91 | 99.3 | Industrial |
Q & A
Q. Key Reagents :
- Nitrile oxide precursors (e.g., hydroxylamine derivatives).
- Pd/C or iron powder for reduction steps .
How is the compound structurally characterized to confirm its identity and purity?
Basic
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridyl protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 364.15) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if crystalline) .
What in vitro assays are used to evaluate its biological activity?
Q. Basic
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or CYP450 isoforms to assess anti-inflammatory potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .
How can researchers resolve contradictory biological activity data across studies?
Advanced
Contradictions (e.g., varying IC values) may arise due to:
- Experimental Variables : Differences in cell lines, assay conditions (pH, temperature), or compound solubility.
- Structural Analogues : Impurities or byproducts in synthesis (e.g., regioisomers) .
Resolution Strategies : - Replicate assays with standardized protocols (e.g., CLSI guidelines for MIC).
- Validate purity via HPLC (>95%) and characterize metabolites using LC-MS .
What structure-activity relationship (SAR) insights guide optimization of this compound?
Advanced
Key substituent effects include:
Optimization Example : Replacing methoxy with fluorine (electron-withdrawing) improves metabolic stability but reduces anti-inflammatory activity .
What computational methods predict target interactions and binding modes?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Pyridyl groups show π-π stacking with Phe, while acetamide forms hydrogen bonds with Arg .
- Molecular Dynamics (MD) : 100-ns simulations assess complex stability (RMSD < 2.0 Å) and identify critical residues for mutagenesis studies .
How to design experiments to elucidate the mechanism of action (MoA)?
Q. Advanced
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes .
- Receptor Binding Assays : Radiolabeled compound (e.g., H-acetamide) to quantify affinity (K) for adenosine A receptors .
- CRISPR Knockout Models : Validate target specificity using cells lacking suspected receptors (e.g., COX-2 KO macrophages) .
What strategies improve pharmacokinetic properties like solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
